molecular formula C10H14O B8596331 4-(But-3-en-1-yl)cyclohex-2-en-1-one CAS No. 70436-08-7

4-(But-3-en-1-yl)cyclohex-2-en-1-one

Cat. No. B8596331
Key on ui cas rn: 70436-08-7
M. Wt: 150.22 g/mol
InChI Key: WOHOFQIQRBIQOG-UHFFFAOYSA-N
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Patent
US04921994

Procedure details

To a 0° C. slurry of 1.06 g. (26 mmoles) of lithium aluminum hydride in 75 ml. of ether was added a solution of 10 g. (51 mmoles) of 6-(3-butenyl)-3-ethoxy-2-cyclohexen-1-one in 25 ml. of ether. After stirring for one hour, the reaction was quenched by addition of 100 ml. of 2N hydrochloric acid. The quenched mixture was stirred for 30 minutes and then extracted with 300 ml. of ether. The ether extract was washed with 250 ml. saturated sodium bicarbonate, dried over magnesium sulfate and evaporated on a rotovapor. Distillation of the crude oil gave 5.98 g. (78%) of the title product.
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:11]1[C:16](=O)[CH:15]=[C:14]([O:18]CC)[CH2:13][CH2:12]1)[CH2:8][CH:9]=[CH2:10]>CCOCC>[CH2:7]([CH:11]1[CH2:16][CH2:15][C:14](=[O:18])[CH:13]=[CH:12]1)[CH2:8][CH:9]=[CH2:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
26 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
51 mmol
Type
reactant
Smiles
C(CC=C)C1CCC(=CC1=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 100 ml
STIRRING
Type
STIRRING
Details
The quenched mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium bicarbonate, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated on a rotovapor
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude oil
CUSTOM
Type
CUSTOM
Details
gave 5.98 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC=C)C1C=CC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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